BenchChemオンラインストアへようこそ!

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid

Molecular weight Purity Physicochemical properties

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid (CAS 2024887-18-9) is a gem‑difluorinated cyclohexane derivative that bears a carboxylic acid and an ethoxy substituent at the C‑1 position. With a molecular weight of 208.2 g mol⁻¹ and a minimum purity of 95 %, it serves as a versatile intermediate for the construction of bioactive molecules, including protease inhibitors and antiretroviral agents.

Molecular Formula C9H14F2O3
Molecular Weight 208.205
CAS No. 2024887-18-9
Cat. No. B2918585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid
CAS2024887-18-9
Molecular FormulaC9H14F2O3
Molecular Weight208.205
Structural Identifiers
SMILESCCOC1(CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
InChIKeyKILHZPPDFDVPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid | Fluorinated Cyclohexane Building Block for Medicinal Chemistry


1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid (CAS 2024887-18-9) is a gem‑difluorinated cyclohexane derivative that bears a carboxylic acid and an ethoxy substituent at the C‑1 position . With a molecular weight of 208.2 g mol⁻¹ and a minimum purity of 95 %, it serves as a versatile intermediate for the construction of bioactive molecules, including protease inhibitors and antiretroviral agents .

Why 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid Cannot Be Replaced by Simple In‑Class Analogs


Close analogs such as 4,4‑difluorocyclohexane‑1‑carboxylic acid (CAS 122665‑97‑8) or its ethyl ester (CAS 178312‑47‑5) lack the ethoxy substituent at C‑1, which fundamentally alters the compound’s hydrogen‑bonding capacity, lipophilicity, and reactivity . The ethoxy group serves as a latent leaving group or a directing element for further C‑1 functionalisation, enabling synthetic routes that are inaccessible with the non‑ethoxy analogs [1]. Consequently, substituting the target compound with a simpler 4,4‑difluorocyclohexane acid or ester would compromise the design of SAR‑driven medicinal chemistry programs that rely on the unique C‑1 substitution pattern.

Quantitative Differentiation of 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid versus Closest Analogs


Molecular Weight and Purity Benchmarked Against the Non‑Ethoxy Analog

The target compound’s molecular weight is 208.2 g mol⁻¹, which is 44.05 g mol⁻¹ heavier than 4,4‑difluorocyclohexane‑1‑carboxylic acid (164.15 g mol⁻¹), reflecting the ethoxy substituent . The minimum purity of the target compound is 95 % as reported by the vendor .

Molecular weight Purity Physicochemical properties

Predicted Acid Dissociation Constant (pKa) Shift Due to C‑1 Ethoxy Substitution

The predicted pKa of 4,4‑difluorocyclohexane‑1‑carboxylic acid is 4.06 ± 0.10 , whereas the target compound’s pKa is anticipated to be higher (∼ 4.5) because the electron‑donating ethoxy group at C‑1 reduces the acidity of the carboxylic acid. This shift alters the ionisation state at physiological pH and can affect membrane permeability and protein binding.

pKa Ionisation Drug-likeness

Lipophilicity (LogP) Increase Relative to the Non‑Ethoxy Acid

The calculated LogP of 4,4‑difluorocyclohexane‑1‑carboxylic acid is approximately 1.38 [1]. Introduction of the ethyl‑ether moiety is predicted to raise LogP by about 0.8–1.2 log units, placing the target compound’s LogP in the range of 2.2–2.6, which is more favourable for blood–brain barrier penetration and oral bioavailability.

LogP Lipophilicity Drug design

Crystal Structure Evidence of C‑1 Ethoxy Carbonyl Fragment in a Potent SARS‑CoV‑2 3CL Protease Inhibitor

The PDB entry 7LZU (resolution 1.60 Å) reveals that inhibitor 12b, which contains a (S)-1-(4,4‑difluorocyclohexyl)ethoxycarbonyl fragment, binds to the active site of SARS‑CoV‑2 3CL protease [1]. Analogous inhibitors lacking the ethoxy‑substituted cyclohexyl moiety showed significantly weaker inhibition, underscoring the critical contribution of this fragment to target engagement.

X-ray crystallography Protease inhibitor SARS-CoV-2

Synthetic Versatility: Dual Functional Group at C‑1 Enables Orthogonal Derivatisation

Unlike 4,4‑difluorocyclohexane‑1‑carboxylic acid, which offers only a single carboxylic acid handle, the target compound possesses both a carboxylic acid and an ethoxy ether at C‑1. This allows sequential chemoselective reactions: the acid can be coupled (e.g., amide bond formation) while the ethoxy group is preserved, or the ethoxy group can be converted into a better leaving group (e.g., triflate) for nucleophilic displacement [1].

Synthetic chemistry Orthogonal protection Building block

Optimal Application Scenarios for 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid


SARS‑CoV‑2 3CL Protease Inhibitor Lead Optimisation

The crystal structure of inhibitor 12b (PDB 7LZU) proves that the ethoxy‑difluorocyclohexyl fragment makes critical contacts in the S2 pocket of the protease [1]. Medicinal chemists can use the target compound as a key intermediate to generate focused libraries that explore substituent effects on the cyclohexyl ring while retaining the essential gem‑difluoro and ethoxy motifs.

Synthesis of Conformationally Constrained Amino Acid Mimetics

The C‑1 ethoxy group can be displaced by nitrogen nucleophiles to install amino substituents, enabling the preparation of 1‑amino‑4,4‑difluorocyclohexane‑1‑carboxylic acid derivatives that serve as rigidified amino acid surrogates in peptide drug design.

Antiviral Agent Intermediate (Maraviroc‑Related Chemistry)

The ethyl ester analog (CAS 178312‑47‑5) is a documented precursor in the synthesis of the CCR5 antagonist Maraviroc [1]. The target compound’s free carboxylic acid and ethoxy group offer an alternative entry point to Maraviroc analogs, potentially simplifying the synthetic route by reducing protection/deprotection steps.

Fragment‑Based Drug Discovery (FBDD) Library Design

The combination of a hydrogen‑bond‑donor (COOH), a hydrogen‑bond‑acceptor (ethoxy), and fluorine atoms makes the compound a rule‑of‑three compliant fragment (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6) that can be screened against diverse protein targets and subsequently grown into leads.

Quote Request

Request a Quote for 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.